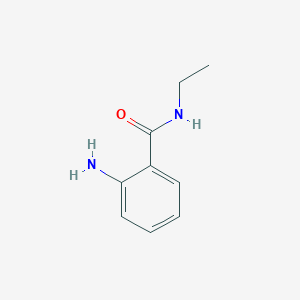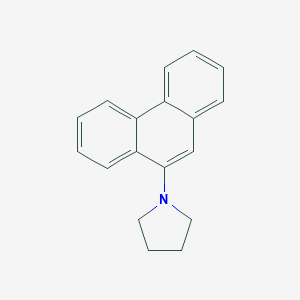
Pyrrolidine, 1-(9-phenanthrenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(9-phenanthrenyl)- is a chemical compound used in scientific research for its unique properties. It is a cyclic organic compound that has a phenanthrene group attached to a pyrrolidine ring. This compound has gained attention due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-(9-phenanthrenyl)- is not fully understood. However, it is believed to interact with specific receptors in the brain, leading to the modulation of various signaling pathways. It has been shown to bind to the dopamine D2 receptor, leading to the inhibition of dopamine release. This, in turn, leads to a decrease in the activity of the mesolimbic dopamine pathway, which is involved in reward and pleasure.
Biochemische Und Physiologische Effekte
Pyrrolidine, 1-(9-phenanthrenyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, Pyrrolidine, 1-(9-phenanthrenyl)- has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyrrolidine, 1-(9-phenanthrenyl)- is its unique structure, which makes it a useful building block for the synthesis of novel compounds with potential applications in various fields. Furthermore, it has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of Pyrrolidine, 1-(9-phenanthrenyl)- is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research on Pyrrolidine, 1-(9-phenanthrenyl)-. One direction is the development of new drugs based on its unique structure and biological activities. Another direction is the synthesis of novel materials for use in electronic devices. Furthermore, the mechanism of action of Pyrrolidine, 1-(9-phenanthrenyl)- needs to be further elucidated to better understand its potential applications in various fields.
In conclusion, Pyrrolidine, 1-(9-phenanthrenyl)- is a unique compound with potential applications in various fields such as medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of Pyrrolidine, 1-(9-phenanthrenyl)- involves the reaction of 9-bromophenanthrene with pyrrolidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography, yielding a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-(9-phenanthrenyl)- has been extensively used in scientific research due to its unique properties. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, Pyrrolidine, 1-(9-phenanthrenyl)- has been used in organic electronics as a building block for the synthesis of novel materials with potential applications in electronic devices.
Eigenschaften
CAS-Nummer |
53756-71-1 |
|---|---|
Produktname |
Pyrrolidine, 1-(9-phenanthrenyl)- |
Molekularformel |
C18H17N |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
1-phenanthren-9-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-8-15-14(7-1)13-18(19-11-5-6-12-19)17-10-4-3-9-16(15)17/h1-4,7-10,13H,5-6,11-12H2 |
InChI-Schlüssel |
BJKJQECURDMJAG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Kanonische SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



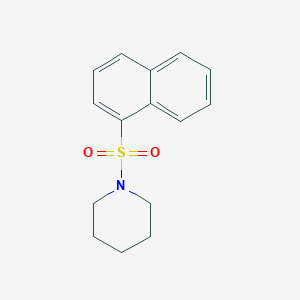
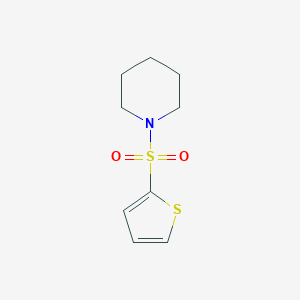
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
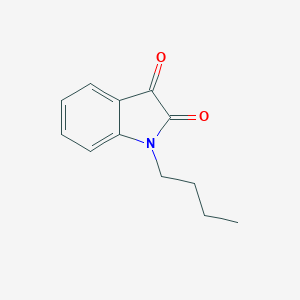
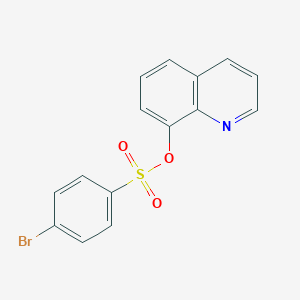
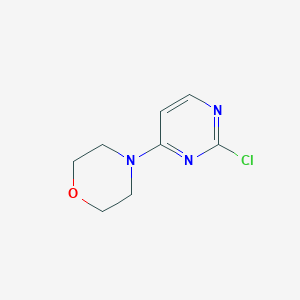
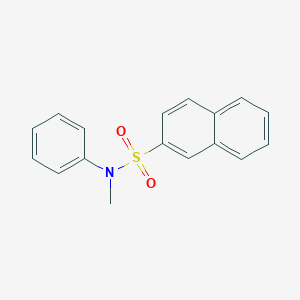
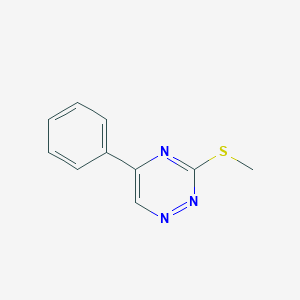
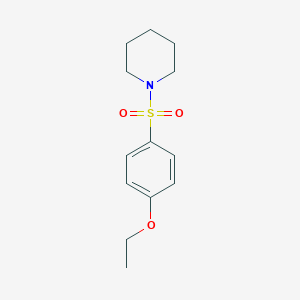
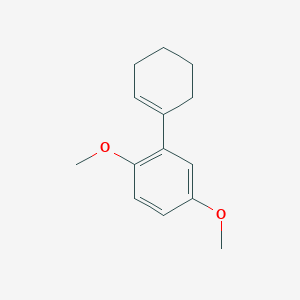
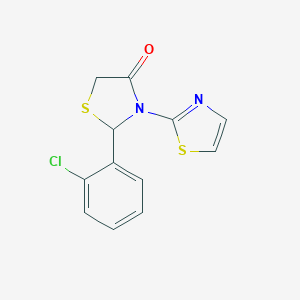
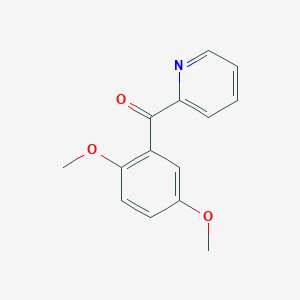
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
